1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide
Brand Name: Vulcanchem
CAS No.: 1311318-22-5
VCID: VC2937188
InChI: InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3
SMILES: CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol

1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide

CAS No.: 1311318-22-5

Cat. No.: VC2937188

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide - 1311318-22-5

Specification

CAS No. 1311318-22-5
Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
IUPAC Name S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate
Standard InChI InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3
Standard InChI Key MWIXTTINIZSBDE-UHFFFAOYSA-N
SMILES CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C
Canonical SMILES CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C

Introduction

Chemical Structure and Identification

1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide is an organosulfur compound with the molecular formula C₁₂H₁₈N₂OS and a molecular weight of 238.35 g/mol. The compound is also known by its IUPAC name S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate, which better reflects its structural arrangement. It can be uniquely identified by its CAS registry number 1311318-22-5, which serves as an international identifier for chemical substances .

The molecular structure features a phenyl ring with two key functional groups: a dimethylaminomethyl substituent and a sulfanyl group connected to a dimethylformamide moiety. This arrangement creates a molecule with interesting chemical properties and potential applications in synthetic chemistry.

Physical and Chemical Properties

The compound exists as a stable organic substance with specific chemical identifiers that facilitate its recognition in chemical databases and literature. Table 1 summarizes the key chemical identifiers and properties of this compound.

Table 1: Chemical Identifiers and Properties of 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide

PropertyValue
CAS Number1311318-22-5
Molecular FormulaC₁₂H₁₈N₂OS
Molecular Weight238.35 g/mol
IUPAC NameS-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate
Standard InChIInChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3
Standard InChIKeyMWIXTTINIZSBDE-UHFFFAOYSA-N
SMILES NotationCN(C)CC1=CC(=CC=C1)SC(=O)N(C)C
PubChem Compound ID54593644

The compound contains two nitrogen atoms in different chemical environments, with one being part of the dimethylaminomethyl group attached to the phenyl ring and the other incorporated into the dimethylformamide moiety. The sulfur atom serves as a bridge between the aromatic ring and the formamide group, creating a distinct chemical entity with specific reactivity patterns.

Structural Features and Characterization

The structural architecture of 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide consists of a meta-substituted phenyl ring with two functional groups in specific positions. The dimethylaminomethyl group (-CH₂N(CH₃)₂) is positioned at the meta position relative to the sulfanyl linkage, which connects the aromatic ring to the dimethylformamide segment.

Chemical Reactivity

The chemical reactivity of 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide is influenced by its functional groups and structural features. The compound contains several reactive sites that can participate in various chemical transformations.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly those involving the dimethylamino group. This tertiary amine functionality can act as a nucleophile in various transformations. Specifically, it reacts with primary sulfonamides to form N-dimethylaminomethylene derivatives, which find applications in gas-liquid chromatography.

Applications

1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide has several potential applications, primarily in the field of medicinal chemistry and synthetic organic chemistry.

Medicinal Chemistry Applications

The compound serves as a valuable building block for synthesizing more complex molecules with potential pharmacological activities. Its unique structural features make it an interesting scaffold for drug discovery and development efforts. The presence of both the dimethylaminomethyl group and the dimethylformamide moiety connected through a sulfur atom creates a distinctive molecular architecture that can be further elaborated to produce compounds with specific biological activities.

ParameterInformation
Supplier ExampleCymitQuimica
Catalog Reference3D-LCC31822
Minimum Purity95%
Package Size250 mg, 2500 mg
Price Range500.00 € (250 mg), 1,776.00 € (2500 mg)
Estimated DeliveryJune 3, 2025 (United States)
Usage RestrictionFor research use only, not for human or veterinary use

The commercial availability of this compound facilitates its utilization in research settings, enabling scientists to explore its properties, reactivity, and potential applications without the need to synthesize it from scratch .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator